Diammineplatinum(II) malonate

Description

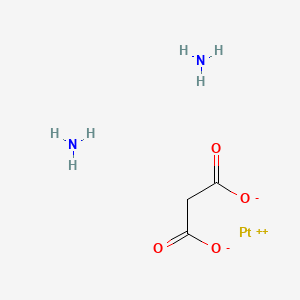

Diammineplatinum(II) malonate is a platinum(II) coordination complex featuring two ammonia ligands (NH₃) and a malonate dianion (C₃H₂O₄²⁻) as the leaving group. Structurally, it belongs to the family of platinum-based anticancer agents, sharing similarities with carboplatin (Figure 2, ). The malonate ligand forms a six-membered chelate ring with the platinum center, enhancing stability and modulating reactivity compared to chloride-based analogs like cisplatin. This compound has been explored for its antitumor activity, particularly in combination with nanocarriers such as single-walled carbon nanotubes (SWCNTs) to improve drug delivery (). Its synthesis involves functionalizing SWCNTs via Bingel reactions to generate cyclopropane-1,1-dicarboxylate, followed by chelation with diammineplatinum(II) ().

Properties

CAS No. |

38780-43-7 |

|---|---|

Molecular Formula |

C3H8N2O4Pt |

Molecular Weight |

331.19 g/mol |

IUPAC Name |

azane;platinum(2+);propanedioate |

InChI |

InChI=1S/C3H4O4.2H3N.Pt/c4-2(5)1-3(6)7;;;/h1H2,(H,4,5)(H,6,7);2*1H3;/q;;;+2/p-2 |

InChI Key |

MUIGQSNPKVQSLN-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(=O)[O-].N.N.[Pt+2] |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-].N.N.[Pt+2] |

Other CAS No. |

38780-43-7 |

Synonyms |

cis-malonato-diammino platinum(11) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Platinum(II) Complexes

Structural and Ligand-Based Differences

- Cisplatin (cis-diamminedichloroplatinum(II)) Cisplatin contains two labile chloride ligands, enabling rapid hydrolysis and DNA adduct formation.

- Carboplatin

Carboplatin substitutes cisplatin’s chlorides with a cyclobutane-1,1-dicarboxylate ligand, forming a stable five-membered ring. Diammineplatinum(II) malonate’s six-membered malonate ring provides distinct steric and electronic properties, which may influence pharmacokinetics (). - Oxaliplatin Oxaliplatin incorporates a 1,2-diaminocyclohexane (DACH) ligand and oxalate leaving group. This compound lacks the DACH carrier ligand, which is critical for overcoming cisplatin resistance ().

Solubility and Formulation Challenges

This compound derivatives exhibit variable lipophilicity depending on malonate substituents (e.g., allyl, benzyl). Liposomal formulations have been developed to enhance aqueous solubility and bioavailability (Table 1) ().

Table 1: Physicochemical Properties of Selected Platinum(II) Complexes

| Compound | Leaving Group | Ligand Type | Water Solubility (mg/mL) | Log P (Lipophilicity) |

|---|---|---|---|---|

| Cisplatin | Cl⁻ | NH₃ | 1.0 | -0.57 |

| Carboplatin | Cyclobutane-dicarboxylate | NH₃ | 14.0 | -2.10 |

| Oxaliplatin | Oxalate | DACH | 7.8 | -1.03 |

| This compound | Malonate | NH₃ | 5.2–8.5* | -1.20 to +0.85* |

*Varies with malonate substituents ().

Antitumor Activity and Mechanisms

- In Vitro Cytotoxicity : this compound derivatives show cytotoxicity comparable to oxaliplatin in human cancer cell lines (IC₅₀: 2–10 μM) (). However, their activity correlates poorly with water solubility, unlike cisplatin or carboplatin ().

- In Vivo Efficacy : In murine models, this compound administered at 120 mg/kg every 6 days outperformed oxaliplatin in efficacy and safety, suggesting prolonged plasma retention ().

Toxicity and Hypersensitivity

This compound exhibits lower nephrotoxicity than cisplatin due to reduced chloride release.

Pharmacokinetic Behavior

This may influence off-target effects or drug distribution.

Key Research Findings and Clinical Implications

- Liposomal Delivery : Encapsulation in liposomes improves the bioavailability of lipophilic malonate derivatives (e.g., allylmalonate-Pt), enhancing tumor accumulation ().

- Nanocarrier Integration: Functionalization with SWCNTs enables targeted delivery, mimicking carboplatin’s structure but with enhanced cellular uptake ().

- Dosing Advantages : Extended dosing intervals (e.g., 6-day cycles) reduce cumulative toxicity while maintaining efficacy ().

Q & A

Q. How is the structure of this compound characterized?

Q. What in vitro models are used to assess the anticancer activity of this compound?

Advanced Research Questions

Q. How do variations in leaving groups influence the cytotoxicity of this compound derivatives?

Q. What computational methods are used to study the reactivity of this compound complexes?

- Methodological Answer : Density Functional Theory (DFT) calculations with relativistic pseudopotentials (e.g., LANL2DZ basis set) model Pt-ligand interactions. Analyze transition states for ligand substitution reactions and compare activation energies for malonate vs. other carboxylates. Synergize computational results with kinetic studies (e.g., UV-Vis monitoring of chloride release) .

Q. How can researchers address discrepancies in cytotoxicity data across studies?

- Methodological Answer : Discrepancies often arise from differences in cell lines, incubation times, or malonate derivative purity. Standardize protocols using reference compounds (e.g., cisplatin) and validate results via ANOVA to isolate variables (e.g., malonate effect vs. batch variation) . Cross-reference data from studies using identical derivatives, such as .

Q. What pharmacokinetic differences exist between this compound and chloride analogs?

Q. How can experimental and computational approaches be synergized to study reaction mechanisms?

- Methodological Answer : Combine kinetic experiments (e.g., stopped-flow spectroscopy) with DFT calculations to identify intermediates in malonate ligand substitution. For example, computational studies predict seven-membered platinacycle stability, which can be validated via X-ray crystallography . Collaborative workflows between synthetic and computational groups enhance mechanistic clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.